4-Chlorophenylimino Substituent Confers 15-Fold Anticancer Potency Gain Over Cisplatin in MCF-7 Breast Cancer Cells
In a direct comparative study of 2-imino-5-arylidine-thiazolidine analogs against the MCF-7 breast cancer cell line (MTT assay), the 4-chlorophenyl-substituted derivative (5c) achieved an IC50 of 0.27 µM, representing a >15-fold potency improvement over cisplatin (IC50 = 4.14 µM) [1]. In contrast, the 4-fluorophenyl analog (5d) gave an IC50 of 0.50 µM (~8-fold vs. cisplatin), and the 4-bromophenyl analog (5b) gave 0.62 µM [1]. This demonstrates that within the same scaffold, the 4-chloro substituent is superior to both 4-fluoro and 4-bromo for antiproliferative potency.
| Evidence Dimension | Antiproliferative potency (IC50) against MCF-7 breast cancer cells |
|---|---|
| Target Compound Data | 4-Chlorophenylimino-thiazolidine analog (5c): IC50 = 0.27 µM (this compound shares the 4-chlorophenylimino pharmacophore with the target compound) [1] |
| Comparator Or Baseline | Cisplatin: IC50 = 4.14 µM; 4-Fluorophenyl analog (5d): IC50 = 0.50 µM; 4-Bromophenyl analog (5b): IC50 = 0.62 µM [1] |
| Quantified Difference | 15.3-fold more potent than cisplatin; 1.85-fold more potent than 4-fluorophenyl analog; 2.30-fold more potent than 4-bromophenyl analog |
| Conditions | MCF-7 human breast adenocarcinoma cell line; MTT assay; 48 h exposure [1] |
Why This Matters
The 4-chlorophenylimino group is a critical potency determinant; selecting a compound bearing this specific substituent is supported by quantitative SAR data showing superiority over other halogen-substituted analogs.
- [1] Nossier, E. S.; et al. One-Pot Synthesis of Novel 2-Imino-5-Arylidine-Thiazolidine Analogues and Evaluation of Their Anti-Proliferative Activity against MCF7 Breast Cancer Cell Line. Molecules 2022, 27 (3), 841. Table 1; Figure 3. View Source
